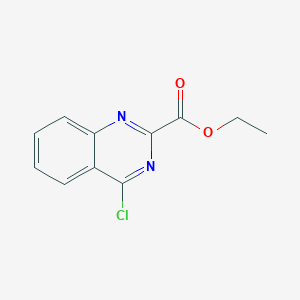

Ethyl 4-chloroquinazoline-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloroquinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-13-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAJSODACDWUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392838 | |

| Record name | Ethyl 4-chloroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34632-69-4 | |

| Record name | Ethyl 4-chloroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloroquinazoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloroquinazoline-2-carboxylate: A Keystone Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of ethyl 4-chloroquinazoline-2-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and spectroscopic characterization, highlighting its significance as a versatile intermediate in the synthesis of biologically active molecules.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This nitrogen-containing bicyclic system is a cornerstone in medicinal chemistry, forming the structural basis for a variety of approved drugs and clinical candidates targeting cancer, inflammation, and microbial infections.[3][4] this compound, in particular, serves as a highly valuable and reactive intermediate. Its strategic substitution pattern, featuring an electrophilic C4 position and a readily modifiable ester group at C2, allows for the facile and diverse functionalization of the quinazoline scaffold.

Physicochemical and Spectroscopic Profile

Chemical Structure and Identifiers

The molecular structure of this compound consists of a quinazoline ring system chlorinated at the 4-position and bearing an ethyl carboxylate group at the 2-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Property | Value |

| CAS Number | 34632-69-4[5][6][7] |

| Molecular Formula | C₁₁H₉ClN₂O₂[5][6] |

| Molecular Weight | 236.65 g/mol [7] |

| Synonyms | 4-Chloroquinazoline-2-carboxylic Acid Ethyl Ester[6] |

Physical Properties

This compound is typically a solid at room temperature.[5] While quantitative solubility data is not extensively reported, it is known to have moderate solubility in common organic solvents.[5] For purification and reaction work-ups, solvents such as ethyl acetate, dichloromethane, and alcohols are generally suitable.

Table 2: Physical Properties

| Property | Value |

| Physical State | Solid at room temperature[5] |

| Storage | Inert atmosphere, 2-8°C[7] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and the protons of the ethyl ester group. The four aromatic protons will likely appear as a complex multiplet system in the downfield region (typically δ 7.5-8.5 ppm). The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) around δ 4.5 ppm, coupled to a triplet for the methyl protons (-CH₃) around δ 1.4 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show signals for all 11 unique carbon atoms. Key predicted chemical shifts include the carbonyl carbon of the ester at approximately δ 165 ppm, the aromatic carbons between δ 120-150 ppm, the methylene carbon of the ethyl group around δ 62 ppm, and the methyl carbon around δ 14 ppm.

FT-IR Spectroscopy (Predicted): The infrared spectrum will be characterized by several key absorption bands. A strong absorption around 1720-1740 cm⁻¹ is expected for the C=O stretching of the ester group. Aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is anticipated in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 236, with a characteristic isotopic pattern [M+2]⁺ at m/z 238 (approximately one-third the intensity of the [M]⁺ peak) due to the presence of the chlorine-37 isotope. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group.[8]

Synthesis and Reactivity

Synthesis of this compound

The most common and efficient method for the synthesis of 4-chloroquinazolines is the chlorination of the corresponding 4-hydroxyquinazolines (which exist in the tautomeric 4(3H)-quinazolinone form).[9][10] This transformation can be achieved using various chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF).[9][10]

Sources

- 1. rsc.org [rsc.org]

- 2. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crescentchemical.com [crescentchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 34632-69-4: this compound [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. PubChemLite - this compound (C11H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 9. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloroquinazoline-2-carboxylate

Foreword: The Imperative of Spectroscopic Analysis in Modern Synthesis

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Ethyl 4-chloroquinazoline-2-carboxylate serves as a key heterocyclic building block, valued for its reactive sites that permit diverse synthetic modifications.[1] Its quinazoline core is a privileged scaffold in medicinal chemistry.[2][3] Despite its utility, a comprehensive, publicly available repository of its spectroscopic data is notably scarce. This guide is designed to fill that void.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for understanding it. We will deconstruct the anticipated spectroscopic signatures of this molecule—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—based on first principles and data from structurally related analogs. This document is structured to empower researchers to predict, interpret, and experimentally validate the spectroscopic profile of this compound, ensuring both scientific rigor and efficiency in their synthetic endeavors.

Molecular Structure and Atom Numbering

A logical starting point for any spectroscopic analysis is a clear understanding of the molecule's architecture. The structure of this compound, with a systematic numbering scheme for NMR assignments, is presented below. This numbering will be used consistently throughout this guide.

Caption: Plausible ESI-MS/MS fragmentation pathways for [M+H]⁺.

Interpretation:

-

Molecular Ion: The most crucial observation will be the ion cluster at m/z 237 and 239, with relative intensities of approximately 3:1, confirming the presence of one chlorine atom.

-

Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the loss of ethylene (28 Da) via a McLafferty-type rearrangement, leading to a carboxylic acid fragment at m/z 209/211. [4]3. Decarbonylation: The subsequent loss of carbon monoxide (CO, 28 Da) from fragments is a very common pathway for carbonyl-containing ions, leading to fragments at m/z 181/183. [4]4. Loss of Chlorine: Fragmentation can also involve the loss of a chlorine radical (less common) or HCl, which would be diagnostic for that part of the structure. [5] Self-Validating Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Ion Trap). The mobile phase could be a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

-

Data Acquisition (MS1): Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire a full scan spectrum in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ and [M+Na]⁺ ions.

-

Data Acquisition (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion at m/z 237 as the precursor. Apply varying collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ions.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles of spectroscopy and drawing logical parallels from structurally similar compounds, we have constructed a reliable and verifiable spectroscopic profile. The predicted data tables, detailed interpretations, and robust experimental protocols herein are designed to serve as an authoritative resource for researchers, enabling confident structural verification and accelerating the progress of synthetic chemistry projects that utilize this valuable intermediate.

References

-

National Center for Biotechnology Information (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PubMed Central. Available at: [Link]

-

Supporting Information for a scientific article. (n.d.). 4 - Supporting Information. Available at: [Link]

-

Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

-

Supporting Information for a scientific article. (2016). General procedure for the preparation of 1-18. Available at: [Link]

-

MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available at: [Link]

-

Asian Journal of Chemistry. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Available at: [Link]

-

ResearchGate. (n.d.). Optical spectroscopy data for the quinazoline derivatives 3a-e. Available at: [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Available at: [Link]

-

Lirias. (n.d.). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl- 3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C11H9ClN2O2). Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Ethyl 4,6-dichloroquinazoline-2-carboxylate. PubChem. Available at: [Link]

-

National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available at: [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available at: [Link]

-

ResearchGate. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available at: [Link]

-

ResearchGate. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available at: [Link]

Sources

- 1. CAS 34632-69-4: this compound [cymitquimica.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 4-chloroquinazoline-2-carboxylate" reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 4-chloroquinazoline-2-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic architecture, characterized by an electron-deficient quinazoline core, a highly reactive chlorine atom at the C4 position, and an ethyl ester at the C2 position, renders it a versatile precursor for a vast array of complex molecular scaffolds. This guide provides a comprehensive analysis of the compound's reactivity, focusing on the mechanistic underpinnings of its key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Furthermore, we delve into its stability profile, handling protocols, and common synthetic routes, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.

Introduction: The Quinazoline Scaffold and the Role of this compound

The quinazoline framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in specific, high-affinity interactions with various biological targets, particularly protein kinases. Within this class, this compound emerges as a cornerstone intermediate.[3] Its utility is defined by two primary features: the C2-ester, which can be further modified or can influence the electronic properties of the ring, and more importantly, the C4-chloro substituent, which serves as an excellent leaving group for a variety of synthetic transformations.[3] This strategic placement of reactive handles allows for the controlled and sequential introduction of diverse functionalities, making it an invaluable tool in the synthesis of targeted therapeutics like kinase inhibitors.[1][4]

Caption: Generalized mechanism for the SNAr reaction at the C4 position.

2.1.1 Reaction with Amine Nucleophiles

The reaction with primary and secondary amines is the most widely exploited transformation, yielding a diverse library of 4-aminoquinazoline derivatives, which are central to many kinase inhibitors. [1][5][6]The reaction's efficiency is highly dependent on the nucleophilicity of the amine.

-

Electron-Rich Amines: Aliphatic amines (e.g., piperidine, benzylamine) and electron-rich anilines (e.g., anisidines) are strong nucleophiles and typically react under mild conditions, often requiring only refluxing in a protic solvent like isopropanol or ethanol to afford high yields. [1][5]* Electron-Poor Amines: Anilines bearing electron-withdrawing groups (e.g., nitro or cyano groups) are significantly less reactive. These reactions may require more forcing conditions, such as higher temperatures or the use of microwave irradiation to achieve reasonable yields and reaction times. [1]In some cases, no reaction occurs at all. [1]* Steric Effects: Steric hindrance from bulky substituents, particularly at the ortho-position of anilines, can dramatically slow down or even prevent the reaction. [1] Table 1: Representative Conditions for SNAr Amination of 4-Chloroquinazolines

Nucleophile (Amine) Solvent Conditions Yield Reference N-methylaniline (p-methoxy) THF/H₂O Microwave, 10 min 63-90% [1] N-methylaniline (o-methoxy) THF/H₂O Microwave, 20 min 84-87% [1] 3-bromo-N-methylaniline THF/H₂O Microwave, 10 min 72-73% [1] Various Anilines Isopropanol Reflux, 4 hr Good [5] | Various Benzylamines | Isopropanol, TEA | Reflux, 4 hr | Good | [5]|

Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the C4-Cl bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. [7][8]This methodology dramatically expands the synthetic potential of the quinazoline scaffold. The C4-Cl bond is highly activated towards oxidative addition to a Palladium(0) complex, a critical step in the catalytic cycle, due to the influence of the ring nitrogens. [7]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides access to 4-arylquinazolines. [7][9][10]* Sonogashira Coupling: Coupling with terminal alkynes is an effective route for synthesizing 4-alkynylquinazolines. [7]* Heck Coupling: Reaction with alkenes allows for the formation of 4-alkenylquinazolines. [7] These reactions offer a powerful alternative to classical nucleophilic substitution, allowing for the introduction of functionalities that are not accessible via SNAr pathways.

Stability, Storage, and Handling

While a robust reagent, the stability and proper handling of this compound are critical for successful and reproducible synthetic outcomes.

Chemical Stability and Degradation

-

General Stability: The compound is chemically stable under standard ambient conditions (room temperature) when kept dry. * Hydrolysis: The C4-chloro group is the primary site of instability. It is susceptible to hydrolysis, particularly in the presence of water/moisture and under basic or prolonged heating in protic solvents. This degradation pathway leads to the formation of the corresponding and often undesired Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. [9][11]Competitive hydrolysis can be a significant issue in cross-coupling reactions that require aqueous basic conditions. [9]* Hygroscopicity: The compound may be hygroscopic, making storage under a dry, inert atmosphere crucial to prevent hydrolysis.

Recommended Storage and Handling Protocols

To ensure the integrity and reactivity of this compound, the following protocols are essential.

Protocol 1: Storage and Handling

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is between 2-8°C. [12]2. Environment: Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. [13]3. Moisture Control: Use dry solvents and glassware for reactions. Avoid prolonged exposure to atmospheric moisture.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and appropriate gloves. Avoid contact with skin and eyes. [13]5. Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.

Synthetic Workflow and Experimental Protocols

This compound is typically synthesized from its quinazolinone precursor. The subsequent SNAr reaction is a straightforward procedure that serves as a gateway to functionalized derivatives.

Caption: A typical synthetic workflow from the quinazolinone precursor to a 4-amino derivative.

Protocol 2: SNAr Amination with Aniline (General Procedure)

This protocol provides a representative method for the reaction of this compound with an amine nucleophile.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Reagents: Add isopropanol as the solvent (approx. 0.1-0.2 M concentration) followed by the desired aniline (1.1-1.5 eq.). For less reactive anilines or secondary amines like benzylamine, a non-nucleophilic base such as triethylamine (TEA) (1.5 eq.) may be added. [5]3. Reaction: Heat the reaction mixture to reflux (typically ~82°C for isopropanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours. [5]4. Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent.

-

Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Conclusion

This compound is a high-value, versatile intermediate whose reactivity is central to the construction of a wide range of heterocyclic compounds. A thorough understanding of its primary reaction manifolds—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—is essential for its effective use. The pronounced electrophilicity and regioselectivity of the C4 position provide a reliable platform for molecular elaboration. By adhering to proper handling and storage protocols to mitigate hydrolytic degradation, researchers can fully exploit the synthetic potential of this powerful building block in the pursuit of novel therapeutics and advanced materials.

References

-

Soares, J. K. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

-

Sánchez, M., et al. (2020). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2020). Reaction of 4-chloroquinazolines with different amines. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

-

Rojas, L. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

Goel, N., et al. (2018). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry. [Link]

-

ACS Fall 2025. (2025). Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

ResearchGate. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline. [Link]

-

Rojas, L. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Khanye, S. D., et al. (2019). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]

-

Wipf, P., & George, K. M. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

-

El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. [Link]

-

Wipf, P., & George, K. M. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link]

-

Zhang, C., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

-

PubChemLite. (n.d.). Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 34632-69-4: this compound [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - American Chemical Society [acs.digitellinc.com]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. scispace.com [scispace.com]

- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PubChemLite - Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (C11H10N2O3) [pubchemlite.lcsb.uni.lu]

- 12. lab-chemicals.com [lab-chemicals.com]

- 13. echemi.com [echemi.com]

A-Z Guide to Ethyl 4-Chloroquinazoline-2-carboxylate: The Quintessential Building Block for Modern Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring role in clinically successful pharmaceuticals.[1][2] Within this structural class, Ethyl 4-chloroquinazoline-2-carboxylate stands out as a preeminent building block, particularly for the synthesis of targeted therapies like tyrosine kinase inhibitors.[3] Its strategic placement of reactive sites—an electrophilic C4-chloro group and a modifiable C2-ester—provides a versatile platform for constructing diverse molecular libraries. This guide offers an in-depth exploration of its synthesis, reactivity, and strategic application, providing both the theoretical underpinnings and field-proven protocols necessary for its effective use in drug discovery.

The Quinazoline Scaffold: A Legacy of Therapeutic Impact

The quinazoline framework, a fusion of benzene and pyrimidine rings, is a structural motif present in numerous FDA-approved drugs.[1] Its significance is most pronounced in oncology, where 4-anilinoquinazoline derivatives form the backbone of several epidermal growth factor receptor (EGFR) inhibitors, including gefitinib and erlotinib.[1][4] These agents function by competitively binding to the ATP-binding site of the kinase domain, thereby inhibiting the signal transduction pathways that drive tumor proliferation and survival.[5] The success of these drugs has cemented the 4-aminoquinazoline scaffold as a critical pharmacophore for the design of novel kinase inhibitors.[3][6]

This compound: Synthesis and Characterization

This compound is a stable, solid compound that serves as a key intermediate for accessing these high-value derivatives.[7]

Synthesis Pathway

The most common synthetic route begins with the cyclization of anthranilic acid using formamide to produce 4(3H)-quinazolinone.[3] Subsequent chlorination, typically with a strong chlorinating agent like phosphorus oxychloride (POCl₃), converts the quinazolinone into the highly reactive 4-chloroquinazoline intermediate.[3][8] The ethyl ester at the C2 position is typically introduced earlier in the synthesis, starting from a corresponding 2-carboxy-substituted precursor.

Physicochemical and Spectroscopic Properties

A thorough characterization of the starting material is critical for ensuring reaction success and reproducibility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [7] |

| Molecular Weight | 236.65 g/mol | |

| Appearance | Solid | [7] |

| CAS Number | 34632-69-4 | [9] |

| Storage | Inert atmosphere, 2-8°C | [10] |

Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be used to confirm the identity and purity of the compound before use. The presence of the ethyl ester will be evident from characteristic triplet and quartet signals in the ¹H NMR spectrum.

Core Reactivity: A Tale of Two Positions

The synthetic versatility of this compound stems from the differential reactivity of its C4 and C2 positions. The C4 carbon is highly electrophilic and primed for nucleophilic aromatic substitution (SₙAr), while the C2-ester offers a secondary site for modification.

The C4 Position: The Epicenter of SₙAr Reactivity

The chlorine atom at the C4 position is an excellent leaving group, making this site highly susceptible to nucleophilic attack.[8] Density Functional Theory (DFT) calculations confirm that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more electrophilic and kinetically favored for nucleophilic attack compared to other positions, such as C2.[6] This regioselectivity is the cornerstone of its utility.[6][11]

The general mechanism proceeds via a stepwise SₙAr pathway, involving the formation of a resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.[11][12]

Caption: General SₙAr mechanism at the C4 position.

Common nucleophiles include:

-

Amines: Reaction with primary or secondary amines, particularly anilines, is the most prevalent transformation, directly leading to the 4-aminoquinazoline core of many kinase inhibitors.[1] Electron-rich anilines react readily, while electron-poor anilines may require harsher conditions or catalysis.[1]

-

Thiols and Alcohols: Thioethers and ethers can be formed via reaction with thiols and alcohols, respectively.

-

Carbon Nucleophiles: While less common, carbon-carbon bond formation can be achieved through cross-coupling reactions.

The C2-Ester: A Handle for Further Diversification

The ethyl ester at the C2 position is more stable but can be modified through standard ester chemistry, such as:

-

Hydrolysis: Conversion to the corresponding carboxylic acid.

-

Amidation: Reaction with amines to form amides.

-

Reduction: Conversion to a primary alcohol.

These transformations are typically performed after the C4 substitution, allowing for late-stage diversification of the molecular scaffold.

Strategic Application in Drug Discovery: Synthesis of Kinase Inhibitors

The primary application of this compound is in the synthesis of kinase inhibitors targeting receptors like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5] The general workflow involves a pivotal SₙAr reaction followed by optional modifications.

Caption: Workflow for synthesizing kinase inhibitors.

This strategy allows for the rapid generation of a library of compounds by varying the aniline nucleophile in Step 1. Each variation can be tested for its inhibitory activity against a panel of kinases, enabling the exploration of structure-activity relationships (SAR).[4]

Experimental Protocols

The following protocols are representative of the key transformations discussed.

Protocol: General Procedure for SₙAr with an Aniline Derivative

This procedure describes the synthesis of a 4-anilinoquinazoline derivative, a common core for EGFR/VEGFR inhibitors.[3][6]

Materials:

-

This compound (1.0 equiv)

-

Substituted Aniline (1.0-1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)[6]

Procedure:

-

To a reaction vessel, add this compound and the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the substituted aniline derivative and the base (DIPEA).

-

Heat the reaction mixture with stirring. Reaction temperatures can range from 80 °C to reflux, and times can vary from a few hours to overnight, depending on the reactivity of the aniline.[6] Microwave irradiation can significantly shorten reaction times.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired ethyl 4-(arylamino)quinazoline-2-carboxylate.

Protocol: Suzuki-Miyaura Cross-Coupling at the C4 Position

For creating C-C bonds, the Suzuki-Miyaura reaction is a powerful tool, coupling the chloroquinazoline with an aryl or heteroaryl boronic acid.[13][14]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5-2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Tetrakis(triphenylphosphine)palladium(0)) (0.05-0.10 equiv)[13][15]

-

Ligand (e.g., Triphenylphosphine (PPh₃)) (0.15-0.30 equiv)[13]

Procedure:

-

Combine the this compound, arylboronic acid, palladium catalyst, ligand, and base in a reaction vial.

-

Flush the vial with an inert gas (Nitrogen or Argon).

-

Add the degassed solvent system via syringe.

-

Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) for the specified time (can range from hours to overnight).

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, add water and extract with an appropriate organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).[13]

-

Wash the combined organic layers with brine, dry over MgSO₄ or Na₂SO₄, and concentrate in vacuo.[13]

-

Purify the residue by column chromatography to isolate the 4-aryl-quinazoline product.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its predictable reactivity and versatile nature have made it indispensable for the development of targeted cancer therapies.[17][18] As our understanding of kinase biology deepens, this scaffold will undoubtedly be at the heart of efforts to design next-generation inhibitors with improved potency, selectivity, and resistance profiles. The continued exploration of new reaction methodologies and the strategic functionalization of both the C4 and C2 positions will ensure its relevance for years to come.

References

-

Nishimura, R. H. V., dos Santos, T., Murie, V. E., Furtado, L. C., Costa-Lotufo, L. V., & Clososki, G. C. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

-

de Oliveira, R. B., de Farias, F. M., de Oliveira, C. S. A., Scotti, M. T., de Oliveira, V., & Ferreira, E. F. B. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Obaid, A. M. (2023). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

Sánchez, J., Ormazábal-Toledo, R., Araya-Maturana, R., & Campodónico, P. R. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Retrieved from [Link]

-

Welch, M. W., & Netland, K. A. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Ali, N. M., & Al-Jubiri, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Retrieved from [Link]

-

(n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. europepmc.org. Retrieved from [Link]

-

(2025). The Role of Quinazoline Derivatives in Modern Drug Discovery. angenechemical.com. Retrieved from [Link]

-

Patil, S. P., Wagh, A. E., & Pultambar, A. B. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

Al-Omaim, W. S., Al-Ghorbani, M., Al-Anazi, M. R., Al-Ghamdi, K. M., Al-Qahtani, S. D., & El-Emam, A. A. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

El-Damasy, D. A., Abd-Allah, A. A., Lee, S.-H., & Keum, Y.-S. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Center for Biotechnology Information. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

Ali, N. M. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of. ResearchGate. Retrieved from [Link]

-

El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Retrieved from [Link]

-

Farghaly, H., El-Sayed, M., & El-Kashef, H. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Retrieved from [Link]

-

Abdel-Maksoud, M. S. M., & El-Gamal, K. M. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Retrieved from [Link]

-

(2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4,6-dichloroquinazoline-2-carboxylate. PubChem. Retrieved from [Link]

-

BioOrganics. (n.d.). This compound. Retrieved from [Link]

-

Darabi, M., Jabbarzadeh, E., & Khazalpour, S. (2024). The proposed mechanism for the synthesis of 4-arylaminoquinazoline-2-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). Reaction mechanism for the preparation of 4‐aminoquinazoline derivatives 73. ResearchGate. Retrieved from [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CAS 34632-69-4: this compound [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. BioOrganics [bioorganics.biz]

- 10. lab-chemicals.com [lab-chemicals.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

The Biological Versatility of Ethyl 4-chloroquinazoline-2-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad and potent biological activities. Among the various synthetic precursors, Ethyl 4-chloroquinazoline-2-carboxylate stands out as a versatile intermediate for generating diverse libraries of bioactive molecules. The reactive chloro group at the 4-position serves as a linchpin for nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the carboxylate at the 2-position offers another site for modification. This technical guide provides an in-depth exploration of the biological activities of derivatives synthesized from this core, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in drug discovery and development.

The Quinazoline Scaffold: A Privileged Framework in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif found in numerous natural products and synthetic compounds with significant therapeutic applications.[1][2] Its prominence in oncology is particularly noteworthy, with several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, featuring this core structure.[1][3] These agents have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by acting as targeted therapies against specific molecular drivers of the disease.[4][5] The success of these drugs has spurred extensive research into novel quinazoline derivatives, aiming to overcome drug resistance, broaden the spectrum of activity, and explore new therapeutic areas.[5][6]

Derivatives of this compound are of particular interest due to the synthetic tractability offered by the 4-chloro substituent, which readily undergoes nucleophilic aromatic substitution with various amines, thiols, and other nucleophiles.[7][8] This allows for the systematic modification of the scaffold to probe interactions with biological targets and optimize pharmacological properties.

General Synthetic Strategy: A Workflow for Diversification

The primary route to a diverse library of biologically active compounds from this compound involves the N-arylation at the C4 position. This reaction is often mediated by microwave irradiation to improve efficiency and yield, and it is compatible with a wide range of substituted anilines and other amines.[8]

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The most extensively documented biological activity of quinazoline derivatives is their anticancer effect.[9][10] These compounds interfere with multiple pathways crucial for tumor growth, proliferation, and survival.

Mechanism 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many 4-anilinoquinazoline derivatives is the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[5][11] EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival.[4][12][13] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[14][15]

Quinazoline-based inhibitors act as ATP-competitive antagonists, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[9][12] The quinazoline scaffold provides a key hydrogen bond interaction with the hinge region of the kinase domain, anchoring the inhibitor in the active site.[3]

Caption: Inhibition of the EGFR signaling cascade by quinazoline derivatives.

Some quinazoline derivatives have also been developed as dual inhibitors of EGFR and other kinases like HER2 or as inhibitors of the PI3K/mTOR pathway, offering a strategy to overcome resistance and target multiple oncogenic drivers.[13][16]

Mechanism 2: Disruption of Microtubule Dynamics

Another critical anticancer mechanism involves the inhibition of tubulin polymerization.[13][17] Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division.[7][18] Compounds that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[19][20]

Several quinazoline derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[12][19][21] This binding prevents the assembly of tubulin dimers into microtubules, disrupting the mitotic spindle and halting cell division.

Caption: Disruption of microtubule dynamics and cell cycle progression.

Anticancer Activity Data

The antiproliferative activity of quinazoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| 4-Anilinoquinazolines | A549 (Lung) | EGFR | 1.96 - 3.46 | [22] |

| 4-Anilinoquinazolines | MCF-7 (Breast) | EGFR | 0.016 - 0.19 | [22] |

| 2,4-Disubstituted Quinazolines | HCT-116 (Colon) | Tubulin Polymerization | 2.8 | [7] |

| 2-Thioxoquinazolin-4-ones | HeLa (Cervical) | Not Specified | 1.85 - 2.81 | [23] |

| 4-Arylaminoquinazolines | NCI-H1975 (Lung, EGFR Mutant) | EGFRL858R/T790M | <0.01 | [22] |

Antimicrobial and Anti-inflammatory Activities

While oncology is the most prominent field, derivatives of the quinazoline scaffold also exhibit significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Effects

Quinazolinone derivatives have been shown to possess broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[24][25] The exact mechanisms are varied but can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. Some studies have reported promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger.[24][26][27]

Table: Representative Antimicrobial Activity of Quinazolinone Derivatives

| Compound Type | Microorganism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Quinazolinone-Chalcone Hybrid | S. aureus | MIC | Not specified | [28] |

| Fused Quinazolinones | C. albicans | MIC | 32 | [24] |

| Fused Quinazolinones | A. niger | MIC | 64 | [24] |

| 4-(Substituted aniline) quinazolines | Fusarium moniliforme | Not specified | Potent | [29] |

| Quinazoline-triazole hybrids | Xanthomonas axonopodis | EC₅₀ | 43.2 - 47.8 |[29] |

Anti-inflammatory Properties

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Certain quinazolinone analogs have demonstrated potent anti-inflammatory activity.[8][30] Their mechanism often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[31] Some derivatives have also been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway.[27]

Table: Representative Anti-inflammatory Activity of Quinazolinone Derivatives

| Compound Type | Assay | Target | IC₅₀ or Inhibition % | Reference |

|---|---|---|---|---|

| 2-Methyl-6-substituted quinazolin-4-ones | Carrageenan-induced paw edema | In vivo | 32.5% inhibition | [8] |

| 2-Chloro-4-(aryl amino) quinazolines | In vitro COX inhibition | COX | IC₅₀ = 1.772 µg/mL | [31] |

| 3-(Arylideneamino)-phenylquinazoline-4(3H)-one | LPS-stimulated macrophages | NF-κB, TNF-α, IL-6 | Significant inhibition | [27] |

| Phenyl Quinoline Phenol Derivatives | HRBC membrane stabilization | In vitro | IC₅₀ = 0.021 µM |[31] |

Key Experimental Protocols

Verifying the biological activity of newly synthesized derivatives requires robust and standardized assays. Below are detailed protocols for two fundamental assays in anticancer drug screening.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization Solution: 40% (v/v) dimethylformamide (DMF), 16% (w/v) sodium dodecyl sulfate (SDS), 2% (v/v) glacial acetic acid, pH adjusted to 4.7.[6]

-

96-well cell culture plates.

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

Test compounds (dissolved in DMSO, then diluted in medium).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[1]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[15]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[15]

-

Solubilization: Carefully remove the medium and add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering) of the solution over time.[26]

Materials:

-

Purified tubulin protein (>99%, bovine or porcine brain).[32][33]

-

GTP solution (10 mM stock).

-

Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[26][33]

-

Test compounds, positive control (e.g., paclitaxel for stabilization), and negative control (e.g., colchicine for destabilization).

-

UV-transparent 96-well plate.

-

Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm.

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound and controls in Polymerization Buffer.

-

Reaction Setup (on ice): In a pre-chilled 96-well plate, set up the reaction mix. For a typical 100 µL reaction:

-

Add buffer, test compound (e.g., 10 µL of a 10x stock), and GTP (to a final concentration of 1 mM).

-

Initiate the reaction by adding purified tubulin to a final concentration of 2-4 mg/mL.[2]

-

-

Measurement: Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[26][32]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine key parameters such as the maximum rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance). Calculate the IC₅₀ value by plotting the Vmax or plateau absorbance against the logarithm of the compound concentration.[26]

Conclusion and Future Perspectives

Derivatives of this compound represent a rich and versatile source of biologically active compounds. Their proven success as anticancer agents, particularly as EGFR and tubulin inhibitors, continues to drive innovation in oncology. Furthermore, their emerging roles as potent antimicrobial and anti-inflammatory agents open new avenues for therapeutic development. The synthetic accessibility of this scaffold allows for fine-tuning of structure-activity relationships, enabling the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular drivers of disease deepens, the strategic modification of the quinazoline core will undoubtedly lead to the discovery of novel and impactful medicines.

References

A complete list of all sources cited is provided below, with clickable URLs for verification.

Sources

- 1. texaschildrens.org [texaschildrens.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Regulation of cell migration by dynamic microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell Cycle-Dependent Changes in Microtubule Dynamics in Living Cells Expressing Green Fluorescent Protein-α Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 21. cusabio.com [cusabio.com]

- 22. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulation of tubulin synthesis and cell cycle progression in mammalian cells by gamma-tubulin-mediated microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bosterbio.com [bosterbio.com]

- 26. benchchem.com [benchchem.com]

- 27. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 28. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 31. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. mdpi.com [mdpi.com]

- 36. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 38. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 41. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. benchchem.com [benchchem.com]

- 43. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. researchgate.net [researchgate.net]

- 45. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 46. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 47. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 48. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 49. rphsonline.com [rphsonline.com]

- 50. Quinazoline compounds for antitumor treatment | Experimental Oncology [exp-oncology.com.ua]

- 51. mdpi.com [mdpi.com]

- 52. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 53. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 54. researchgate.net [researchgate.net]

- 55. researchgate.net [researchgate.net]

- 56. mdpi.com [mdpi.com]

- 57. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 58. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

The Quinazoline Scaffold: A Privileged Structure in Modern Drug Discovery — A Technical Guide to the Role of Ethyl 4-chloroquinazoline-2-carboxylate

Abstract

The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of Ethyl 4-chloroquinazoline-2-carboxylate, a key intermediate that serves as a gateway to a diverse family of bioactive molecules. While the compound itself is not known for a direct biological mechanism of action, its strategic importance lies in its role as a versatile scaffold for the synthesis of potent therapeutic agents. This document will elucidate the synthetic pathways to and from this compound, with a particular focus on the generation of 4-anilinoquinazoline derivatives. We will delve into the well-established mechanism of action of these derivatives as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.

Introduction: The Significance of the Quinazoline Moiety

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the quinazoline scaffold holds a place of distinction.[1] This bicyclic aromatic system, composed of a benzene ring fused to a pyrimidine ring, is a recurring motif in numerous FDA-approved drugs and clinical candidates. The planarity of the quinazoline ring system and its capacity for diverse substitutions at various positions allow for the fine-tuning of steric and electronic properties, enabling precise interactions with biological macromolecules.

Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1] Notably, the 4-anilinoquinazoline framework is the basis for several highly successful targeted cancer therapies, such as gefitinib (Iressa®) and erlotinib (Tarceva®), which have transformed the therapeutic landscape for patients with specific types of non-small cell lung cancer (NSCLC).[2][3][4] The journey to these life-saving medicines often begins with versatile chemical building blocks, one of the most important being this compound.

Physicochemical Properties of this compound

This compound is a stable crystalline solid that serves as a crucial intermediate in organic synthesis. Its key structural features, the chloro group at the 4-position and the ethyl ester at the 2-position, are pivotal to its synthetic utility.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [5][6] |

| Molecular Weight | 236.65 g/mol | [5][6] |

| Appearance | Solid | [5] |

| CAS Number | 34632-69-4 | [5][6] |

| SMILES | CCOC(=O)c1nc2ccccc2c(Cl)n1 | [5] |

| InChI | InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-13-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3 | [5] |

The reactivity of this molecule is dominated by the electrophilic nature of the C4 carbon, which is susceptible to nucleophilic aromatic substitution (SNAr). This makes the chloro group an excellent leaving group, allowing for the introduction of a wide variety of substituents at this position.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from anthranilic acid. The first step involves the formation of the quinazolinone ring, followed by chlorination.

Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

The initial step involves the cyclization of a substituted anthranilamide derivative to form the quinazolinone core. While multiple methods exist for the formation of quinazolinones, a common approach involves the reaction of an anthranilate with a suitable nitrogen-containing reagent.

Protocol 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-aminobenzoate (anthranilate) in a suitable solvent such as ethanol.

-

Reagent Addition: Add an equimolar amount of urea or a related compound. The reaction is often catalyzed by the presence of a mild acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, will often precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and dry under vacuum. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Step 2: Chlorination of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

The conversion of the 4-oxo group to a 4-chloro group is a critical step that activates the quinazoline ring for subsequent nucleophilic substitution. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, suspend Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can be added to facilitate the reaction.

-

Reflux: Heat the mixture to reflux for several hours. The reaction should be carried out under anhydrous conditions as POCl₃ is sensitive to moisture. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water. The work-up should be performed with extreme care.

-

Quenching: Slowly and cautiously pour the reaction residue onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, to a neutral pH. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of the synthetic utility of this compound. The electron-withdrawing nature of the pyrimidine ring, particularly the nitrogen atoms at positions 1 and 3, activates the C4 position towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring.

This facile substitution allows for the introduction of a vast array of functional groups at the C4 position, with amines being particularly important nucleophiles in the synthesis of biologically active compounds.

Synthesis of 4-Anilinoquinazoline Derivatives: A Gateway to Kinase Inhibitors

The reaction of this compound with various anilines is a key step in the synthesis of potent kinase inhibitors. This reaction is a classic example of an SNAr reaction.

Protocol 3: General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives

-

Reaction Setup: Dissolve this compound in a suitable solvent, such as isopropanol, n-butanol, or dimethylformamide (DMF), in a round-bottom flask.

-

Nucleophile Addition: Add a slight excess (1.1-1.5 equivalents) of the desired aniline derivative. The reaction can be carried out with or without a base. In some cases, a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is added to scavenge the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to reflux or an appropriate temperature for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The residue is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to afford the pure 4-anilinoquinazoline derivative.

Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)

Many 4-anilinoquinazoline derivatives synthesized from this compound exhibit their potent anticancer activity by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[3][4][7]

The EGFR Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This uncontrolled signaling drives tumor growth and progression.

Sources

- 1. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

The Genesis of a Key Scaffold: A Technical Guide to the Discovery and History of Ethyl 4-chloroquinazoline-2-carboxylate

For Immediate Release

A Deep Dive into a Cornerstone of Medicinal Chemistry: Unraveling the Synthetic Lineage and Enduring Importance of Ethyl 4-chloroquinazoline-2-carboxylate

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, chronicles the discovery and historical evolution of this compound, a pivotal intermediate in the synthesis of numerous pharmacologically active compounds. This document moves beyond a simple recitation of facts to provide a nuanced understanding of the chemical logic and experimental causality that have shaped its synthesis over time.

Introduction: The Significance of the Quinazoline Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in medicinal chemistry, forming the backbone of a vast array of therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] this compound, with its reactive chloro group at the 4-position and an ester at the 2-position, serves as a versatile building block for the elaboration of complex quinazoline-based drugs.[6][7] The chloro substituent is an excellent leaving group, readily displaced by nucleophiles, while the ethyl ester offers a handle for further functionalization.

Historical Context: The Dawn of Quinazoline Chemistry

The story of this compound is intrinsically linked to the broader history of quinazoline synthesis. The first quinazoline derivative was prepared by Griess in 1869.[2] However, the parent quinazoline was not synthesized until 1895 by Bischler and Lang, with an improved synthesis reported by Gabriel in 1903.[1][2] These early explorations laid the groundwork for the development of a diverse range of synthetic methodologies for this important heterocyclic system.

While a singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis logically follows from established principles of quinazoline chemistry developed in the mid-20th century. The most probable and historically consistent synthetic route involves a two-step process: the formation of a quinazolinone precursor followed by a chlorination step.

The Seminal Synthetic Pathway: A Two-Act Chemical Drama

The preparation of this compound is a tale of two fundamental organic reactions: the cyclocondensation to form the quinazolinone ring, followed by the activation of the 4-position via chlorination.

Act I: The Cyclocondensation of Anthranilic Acid and Diethyl Oxalate

The logical precursor to our target molecule is Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate .[8][9] The historical synthesis of this intermediate is a variation of the widely used methods for quinazolinone formation, most notably the reaction of anthranilic acid derivatives with a suitable C2-N1 synthon. In this case, diethyl oxalate serves as the source of the C2 and the attached ester functionality.

The reaction of anthranilic acid with diethyl oxalate proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone ring system. This method provides a direct and efficient route to the key intermediate.

Experimental Protocol: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

Materials:

-

Anthranilic acid

-

Diethyl oxalate

-

High-boiling point solvent (e.g., Dowtherm A, mineral oil)

Procedure:

-

A mixture of anthranilic acid (1 equivalent) and diethyl oxalate (1.5-2 equivalents) is heated in a high-boiling point solvent.

-

The reaction mixture is heated to reflux (typically 180-200 °C) for several hours. The progress of the reaction can be monitored by the evolution of ethanol.

-